![molecular formula C12H17N3O2 B14585374 Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- CAS No. 61444-89-1](/img/structure/B14585374.png)
Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- is a complex organic compound known for its unique structure and diverse applications in various fields. This compound features an acetamide group, a hydroxyimino group, and a phenylmethylamino group, making it a versatile molecule in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- typically involves multiple steps. One common method includes the reaction of an α,β-unsaturated amide with butyl nitrite and silane, followed by reduction with samarium diiodide. This method is known for its high chemo- and stereoselectivity, yielding optically active dipeptides under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions often yield amines and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- involves its interaction with molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The phenylmethylamino group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acetamide derivatives and oxime-containing molecules, such as:
Acetamide: A simpler structure with fewer functional groups.
2-Hydroxyiminoacetamide: Lacks the phenylmethylamino group but shares the hydroxyimino functionality.
N-Phenylmethylacetamide: Contains the phenylmethyl group but lacks the hydroxyimino functionality.
Uniqueness
What sets Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61444-89-1 |
|---|---|
Molekularformel |
C12H17N3O2 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N-[3-(benzylamino)propyl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C12H17N3O2/c16-12(10-15-17)14-8-4-7-13-9-11-5-2-1-3-6-11/h1-3,5-6,10,13,17H,4,7-9H2,(H,14,16) |
InChI-Schlüssel |
FBIXIBNZQZNANN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



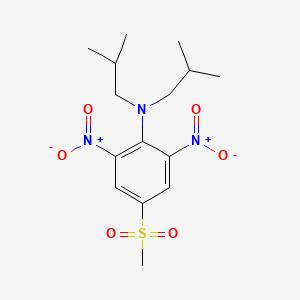

![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
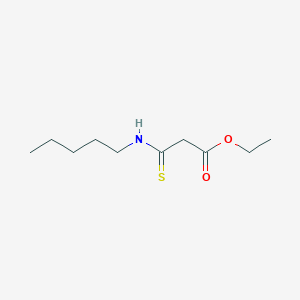
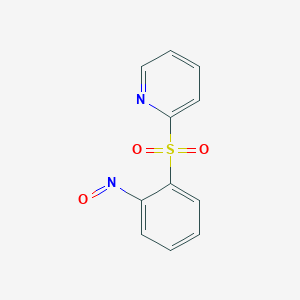
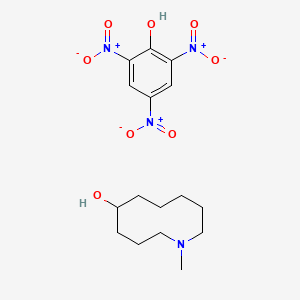

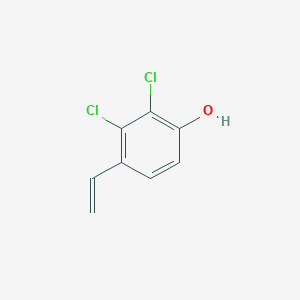
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
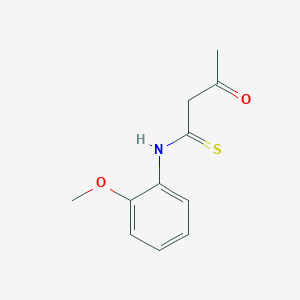


![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
